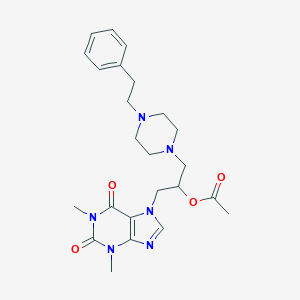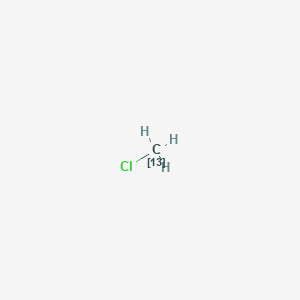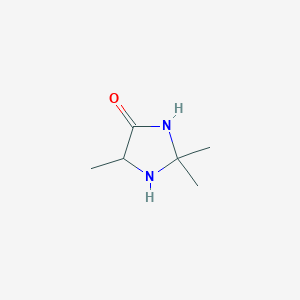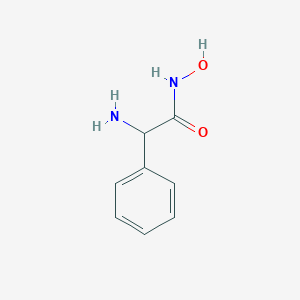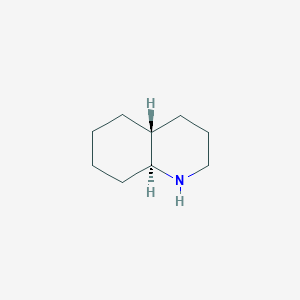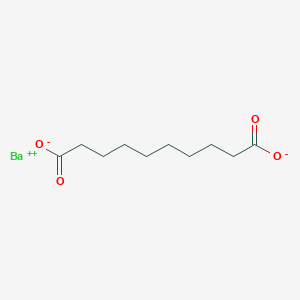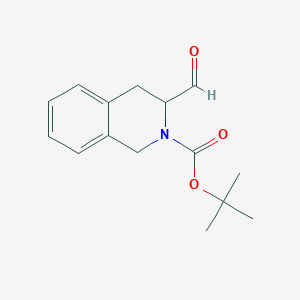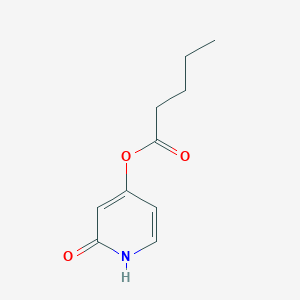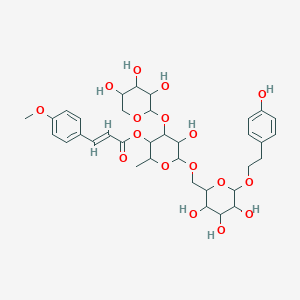
MeOCM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MeOCM, also known as Methoxyoctadecanoic acid, is a naturally occurring fatty acid found in the human body. It has been shown to have various biochemical and physiological effects, making it a promising candidate for scientific research applications. In
Mécanisme D'action
The mechanism of action of MeOCM is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to activate the PPAR-α receptor, which plays a key role in regulating lipid metabolism. Additionally, MeOCM has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
MeOCM has been shown to have numerous biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism, leading to increased fatty acid oxidation and reduced lipid accumulation. Additionally, MeOCM has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MeOCM has several advantages for use in lab experiments. It is a naturally occurring compound found in the human body, making it safe and non-toxic. Additionally, the synthesis method for MeOCM is well-established, making it easy to obtain in large quantities. However, one limitation of MeOCM is that its mechanism of action is not fully understood, making it difficult to design experiments to specifically target its effects.
Orientations Futures
There are numerous future directions for research on MeOCM. One area of focus is on its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes. Additionally, MeOCM has been shown to have anti-cancer effects, making it a potential treatment for various types of cancer. Further research is needed to fully understand the mechanism of action of MeOCM and its potential therapeutic applications.
Conclusion
In conclusion, MeOCM is a naturally occurring fatty acid with numerous biochemical and physiological effects. Its potential therapeutic applications make it a promising candidate for scientific research. The synthesis method for MeOCM is well-established, and its safety and non-toxicity make it a suitable compound for lab experiments. Future research on MeOCM will likely focus on its potential as a treatment for metabolic disorders and cancer.
Méthodes De Synthèse
MeOCM is synthesized through a multi-step process involving the reaction of octadecanoic acid with methanol. The resulting product is then purified and analyzed to ensure its purity and quality. This synthesis method has been optimized to produce high yields of MeOCM, making it a cost-effective and efficient process.
Applications De Recherche Scientifique
MeOCM has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Additionally, MeOCM has been shown to have a positive impact on lipid metabolism, making it a potential treatment for metabolic disorders such as obesity and diabetes.
Propriétés
Numéro CAS |
110267-42-0 |
|---|---|
Nom du produit |
MeOCM |
Formule moléculaire |
C35H46O17 |
Poids moléculaire |
738.7 g/mol |
Nom IUPAC |
[5-hydroxy-2-methyl-6-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O17/c1-17-31(51-24(38)12-7-18-5-10-21(45-2)11-6-18)32(52-34-28(42)25(39)22(37)15-47-34)30(44)35(49-17)48-16-23-26(40)27(41)29(43)33(50-23)46-14-13-19-3-8-20(36)9-4-19/h3-12,17,22-23,25-37,39-44H,13-16H2,1-2H3/b12-7+ |
Clé InChI |
ZSSONUOCZAKCRR-KPKJPENVSA-N |
SMILES isomérique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)OC |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)OC |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)OC |
Synonymes |
4-(4-methyoxycinnamoyl)mussatioside MeOCM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



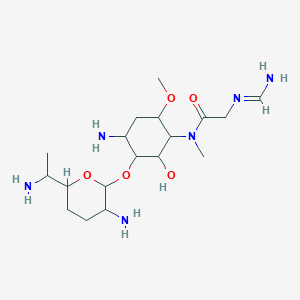
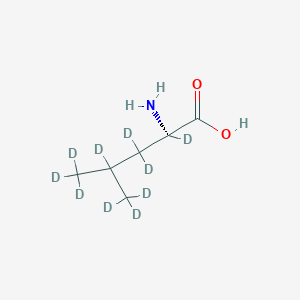
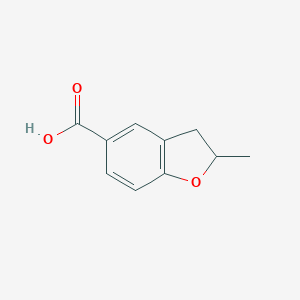
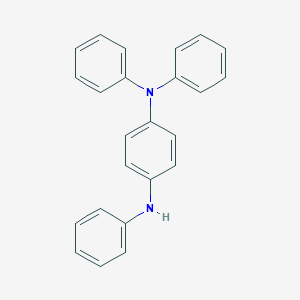
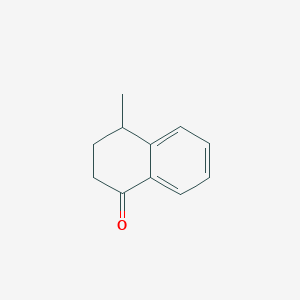
![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)
